

RX-3117: A Novel Cytidine Analog Antimetabolite for Selective Cancer Therapy

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Compound of Interest

Compound Name: RX-3117

Cat. No.: B1684301

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RX-3117 is an orally bioavailable, small molecule cytidine analog that represents a promising advancement in the field of antimetabolite-based cancer therapy. Its unique mechanism of action, which combines the disruption of nucleic acid synthesis with epigenetic modulation, coupled with a favorable pharmacological profile, positions it as a potential alternative or adjunct to existing treatments, including for gemcitabine-resistant tumors. This technical guide provides a comprehensive overview of the core scientific and clinical data on **RX-3117**, with a focus on its mechanism of action, preclinical and clinical efficacy, and detailed experimental methodologies.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy, functioning by interfering with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. **RX-3117**, chemically known as fluorocyclopentenyl cytosine, is a next-generation cytidine analog designed to overcome some of the limitations of previous drugs in this class, such as gemcitabine. A key distinguishing feature of **RX-3117** is its selective activation in tumor cells and its dual mechanism of action, which includes both direct DNA/RNA incorporation and inhibition of DNA methyltransferase 1 (DNMT1).^{[1][2]} Furthermore, its resistance to degradation by cytidine deaminase (CDA) contributes to its excellent oral bioavailability.^{[1][3]}

Chemical and Physical Properties

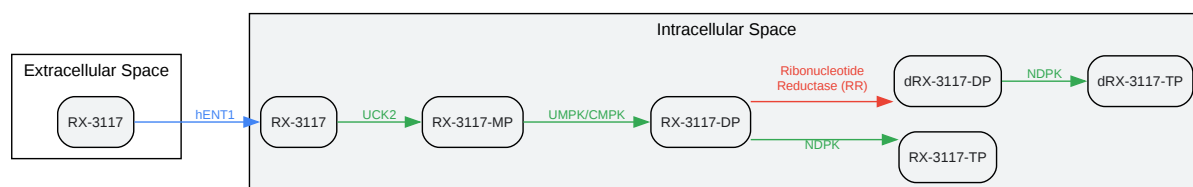
Property	Value
Chemical Name	4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one
Molecular Formula	C ₁₀ H ₁₂ FN ₃ O ₄
Molecular Weight	257.22 g/mol
CAS Number	865838-26-2
Synonyms	TV-1360, Fluorocyclopentenylcytosine
Solubility	Soluble in DMSO

Mechanism of Action

The anticancer activity of **RX-3117** is multifaceted, involving a cascade of intracellular events that ultimately lead to tumor cell death.

Cellular Uptake and Metabolic Activation

RX-3117 enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[4][5] Once inside the cell, it undergoes a series of phosphorylation steps to become pharmacologically active. This activation is initiated by the enzyme uridine-cytidine kinase 2 (UCK2), which converts **RX-3117** to its monophosphate form (**RX-3117-MP**).[1][6][7] UCK2 is often overexpressed in tumor cells compared to normal tissues, which contributes to the selective activity of **RX-3117**. [1][2] Subsequent phosphorylation by other kinases, such as UMPK and NDPK, leads to the formation of the diphosphate (**RX-3117-DP**) and the active triphosphate (**RX-3117-TP**) metabolites.[1]



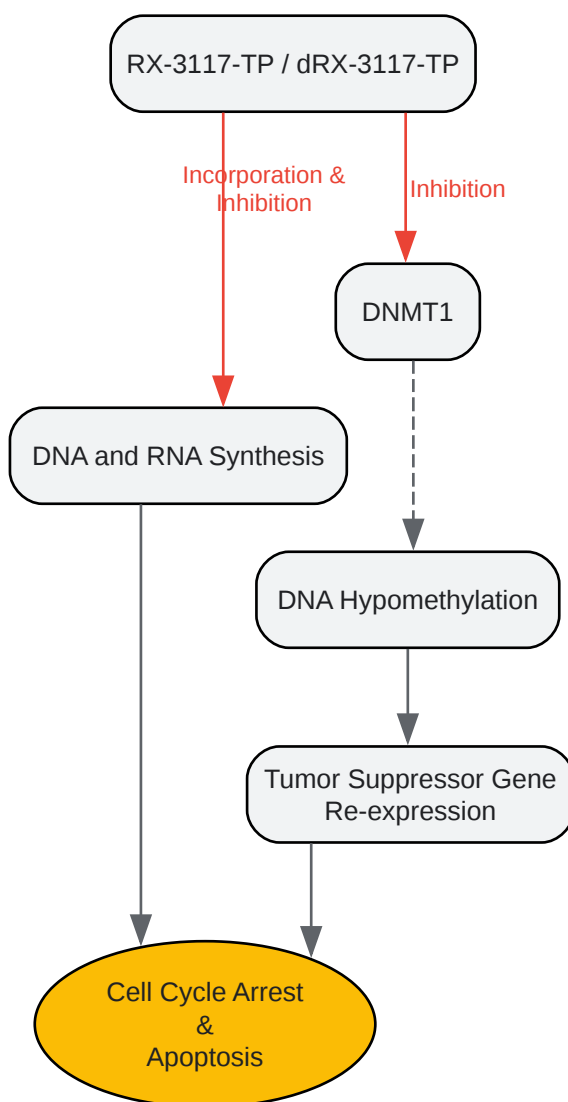
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Fig. 1: Metabolic activation pathway of **RX-3117**.

Dual Anticancer Effects

The active metabolites of **RX-3117** exert their cytotoxic effects through two primary mechanisms:

- **Inhibition of DNA and RNA Synthesis:** The triphosphate form, **RX-3117-TP**, and its deoxy counterpart, **dRX-3117-TP**, are incorporated into RNA and DNA, respectively.[1][8] This incorporation disrupts the normal synthesis of nucleic acids, leading to errors in transcription and replication, which in turn induces cell cycle arrest and apoptosis.[3][4]
- **Inhibition of DNA Methyltransferase 1 (DNMT1):** **RX-3117** has been shown to downregulate the expression of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][3] Inhibition of DNMT1 leads to global DNA hypomethylation, which can reactivate tumor suppressor genes that were silenced epigenetically, thereby contributing to the anti-tumor effect.[9]



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Fig. 2: Dual mechanism of action of **RX-3117**.

Preclinical Efficacy

In Vitro Cytotoxicity

RX-3117 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, including those resistant to gemcitabine.

Table 1: In Vitro Cytotoxicity (IC₅₀) of **RX-3117** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HCT-116	Colon Cancer	0.39	[6]
MDA-MB-231	Breast Cancer	0.18	[6]
PANC-1	Pancreatic Cancer	0.62	[6]
Caki-1	Kidney Cancer	0.84	[6]
MCF7	Breast Cancer	0.34	[6]
A549	Lung Cancer	0.34	[6]
MKN45	Gastric Cancer	0.50	[6]
U251	Glioblastoma	0.83	[6]
NCI-H226	Lung Cancer	0.25	[8]

In Vivo Antitumor Activity

In various xenograft models, orally administered **RX-3117** has shown significant tumor growth inhibition, even in tumors known to be insensitive to gemcitabine.

Table 2: In Vivo Efficacy of **RX-3117** in Xenograft Models

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)	Reference
Colo 205	Colon Cancer	RX-3117 (oral)	100%	[1]
Colo 205	Colon Cancer	Gemcitabine	28%	[1]
H460	Non-Small Cell Lung Cancer	RX-3117 (oral)	78%	[1]
H460	Non-Small Cell Lung Cancer	Gemcitabine	30%	[1]
H69	Small Cell Lung Cancer	RX-3117 (oral)	62%	[1]
H69	Small Cell Lung Cancer	Gemcitabine	25%	[1]
CaSki	Cervical Cancer	RX-3117 (oral)	66%	[1]
CaSki	Cervical Cancer	Gemcitabine	0%	[1]
CTG-0298 (Pancreatic)	Pancreatic Cancer	RX-3117 (oral)	76%	[1]
CTG-0298 (Pancreatic)	Pancreatic Cancer	Gemcitabine	38%	[1]

Clinical Development and Pharmacokinetics

RX-3117 has undergone Phase I and II clinical trials, demonstrating a manageable safety profile and promising antitumor activity in patients with advanced solid tumors, including pancreatic and bladder cancer.[\[1\]](#)[\[3\]](#) In a Phase 1/2 study in combination with nab-paclitaxel for metastatic pancreatic adenocarcinoma, the recommended Phase 2 dose (RP2D) of **RX-3117** was determined to be 700 mg/day.[\[10\]](#) The pharmacokinetic profile of **RX-3117** is characterized by good oral absorption and plasma concentrations that reach cytotoxic levels.[\[1\]](#)

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of **RX-3117** on cancer cell lines and calculate the IC_{50} value.

Materials:

- Cancer cell lines of interest
- 96-well microplates
- Complete culture medium
- **RX-3117** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Solubilization buffer (for MTT)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **RX-3117** in complete culture medium.
- Remove the overnight culture medium and add 100 μ L of the various concentrations of **RX-3117** to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) or 50 μ L of XTT solution to each well and incubate for 4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

UCK2 Enzyme Activity Assay

Objective: To measure the activity of UCK2 in cell lysates.

Materials:

- Cell lysates from cancer cell lines
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- ATP
- Uridine or cytidine as substrate
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Luminometer

Procedure:

- Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.
- Determine the protein concentration of the lysates using a Bradford or BCA assay.
- In a 96-well plate, add cell lysate (containing UCK2), assay buffer, and ATP.
- Initiate the reaction by adding the substrate (uridine or cytidine).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

- Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus to the UCK2 activity.

Xenograft Tumor Model Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered **RX-3117**.

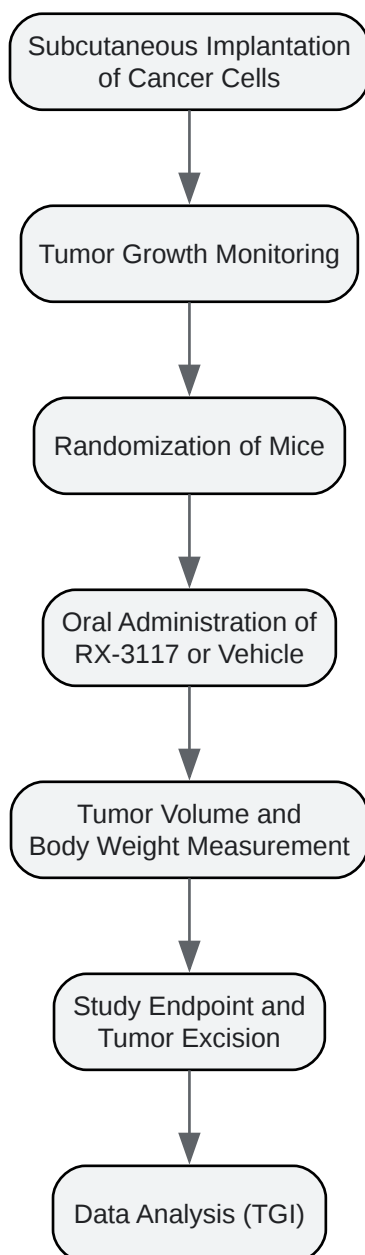
Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Human cancer cell line for implantation
- Matrigel (optional)
- **RX-3117** formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of human cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **RX-3117** (at various doses) or vehicle control to the respective groups via oral gavage daily or according to the desired schedule.
- Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.



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Fig. 3: General workflow for a xenograft tumor model study.

DNMT1 Inhibition Assay (Western Blot)

Objective: To assess the effect of **RX-3117** on DNMT1 protein expression levels.

Materials:

- Cancer cell lines
- **RX-3117**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against DNMT1
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cancer cells with various concentrations of **RX-3117** for a specified time (e.g., 24-48 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative expression of DNMT1.

Conclusion

RX-3117 is a novel cytidine analog with a compelling preclinical and emerging clinical profile. Its dual mechanism of action, targeting both nucleic acid synthesis and epigenetic regulation, offers a potentially powerful strategy for cancer treatment. The selective activation by the tumor-associated enzyme UCK2 and its favorable oral bioavailability further enhance its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of **RX-3117** as a next-generation antimetabolite for a range of solid tumors.

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